molecular formula C30H54S2SiSn2 B6594441 [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane CAS No. 1089687-06-8

[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane

Cat. No.: B6594441
CAS No.: 1089687-06-8
M. Wt: 744.4 g/mol
InChI Key: KJEMHVQXPBRUNL-UHFFFAOYSA-N
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Description

[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a complex organotin compound It features a unique structure with multiple functional groups, including stannyl, dithia, and silatricyclo moieties

Mechanism of Action

Target of Action

The primary target of this compound, also known as 4,4’-Bis(2-ethyl-hexyl)-5,5’-bis(trimethyltin)-dithieno[3,2-b], is to act as an electron donor in the construction of a donor-acceptor type conjugated polymer .

Mode of Action

The compound interacts with its targets by donating electrons. It is used to construct a donor-acceptor type conjugated polymer (PSiDT-BTDO) photocatalyst with a narrow band gap by employing dibenzo[b,d]thiophene-S,S-dioxide as an electron acceptor .

Biochemical Pathways

The compound affects the biochemical pathways involved in photocatalysis. The resulting polymer PSiDT-BTDO could realize a high hydrogen evolution rate under ultraviolet-visible light with a Pt co-catalyst .

Pharmacokinetics

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Result of Action

The molecular and cellular effects of the compound’s action result in enhanced hydrophilicity, decreased recombination rate of photo-induced holes/electrons, and the dihedral angles of the polymer chains . This leads to a high photocatalytic activity of PSiDT-BTDO, revealing the promising application of the SiDT donor in designing high-performance organic photocatalysts for hydrogen evolution .

Action Environment

Environmental factors such as light and temperature can influence the compound’s action, efficacy, and stability. For instance, the compound shows high hydrogen evolution rate under ultraviolet-visible light . Moreover, the compound should be stored under specific conditions (inert gas at 2–8 °C) to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves multi-step organic reactions. The starting materials often include organotin reagents, sulfur-containing compounds, and silicon-based intermediates. The reaction conditions usually require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane can undergo various chemical reactions, including:

    Oxidation: The stannyl groups can be oxidized to form organotin oxides.

    Reduction: The dithia moiety can be reduced under specific conditions.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the stannyl groups can yield organotin oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is used as a precursor for synthesizing other complex organotin compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound can be used in the development of organotin-based drugs. Organotin compounds have shown potential as anticancer agents, and the unique structure of this compound may offer new avenues for drug design and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with a similar ethylhexyl group but different functional groups.

    4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: Another compound with dithia moieties but lacking the stannyl and silatricyclo groups.

Uniqueness

The uniqueness of [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane lies in its combination of stannyl, dithia, and silatricyclo groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36S2Si.6CH3.2Sn/c1-5-9-11-19(7-3)17-27(18-20(8-4)12-10-6-2)21-13-15-25-23(21)24-22(27)14-16-26-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEMHVQXPBRUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54S2SiSn2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089687-06-8
Record name 1089687-06-8
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